molecular formula C20H18F2N4O4 B13364167 propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

Cat. No.: B13364167
M. Wt: 416.4 g/mol
InChI Key: OZAGGKNIQODEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a chemical compound with the molecular formula C21H20F2N4O4 It is known for its unique structure, which includes a difluoromethoxyphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the difluoromethoxyphenyl intermediate, followed by the formation of the triazole ring. The final step involves the coupling of the triazole intermediate with propyl benzoate under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
  • Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

Uniqueness

Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to its specific structural features, such as the presence of a difluoromethoxyphenyl group and a triazole ring.

Properties

Molecular Formula

C20H18F2N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

propyl 4-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18F2N4O4/c1-2-11-29-19(28)13-3-5-14(6-4-13)24-18(27)17-23-12-26(25-17)15-7-9-16(10-8-15)30-20(21)22/h3-10,12,20H,2,11H2,1H3,(H,24,27)

InChI Key

OZAGGKNIQODEFJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.